![molecular formula C12H10N4OS2 B7534300 5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534300.png)
5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PMDTA, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of PMDTA is not fully understood. However, it has been reported to act by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. PMDTA has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, PMDTA has been reported to inhibit the production of inflammatory cytokines, which play a key role in the development of inflammatory diseases.
Biochemical and Physiological Effects
PMDTA has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells. PMDTA has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, PMDTA has been reported to inhibit the production of inflammatory cytokines, which play a key role in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PMDTA in lab experiments is its potential to exhibit high potency against different cancer cell lines. PMDTA has also been reported to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using PMDTA in lab experiments is the lack of understanding of its mechanism of action. This makes it difficult to optimize its use in different applications.
Direcciones Futuras
There are several future directions for the research on PMDTA. One of the areas where PMDTA has potential applications is in the development of new anticancer drugs. Further studies are needed to understand the mechanism of action of PMDTA and to optimize its use in different applications. In addition, PMDTA has potential applications in the development of new antibiotics and anti-inflammatory drugs. Further studies are needed to explore these potential applications of PMDTA.
Conclusion
In conclusion, PMDTA is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of PMDTA can be achieved using different methods, and it has been extensively studied in the field of medicinal chemistry. PMDTA has been shown to exhibit antitumor, antibacterial, antifungal, and anti-inflammatory activity. However, further studies are needed to understand the mechanism of action of PMDTA and to optimize its use in different applications.
Métodos De Síntesis
The synthesis of PMDTA can be achieved using different methods. One of the commonly used methods involves the reaction of 2-amino-5-phenyl-1,3-oxazole with thioacetic acid followed by the reaction with hydrazine hydrate. The resulting product is then treated with sulfuric acid to obtain PMDTA. Another method involves the reaction of 2-amino-5-phenyl-1,3-oxazole with thiosemicarbazide followed by the reaction with sulfuric acid to obtain PMDTA. Both methods have been reported to yield high purity PMDTA.
Aplicaciones Científicas De Investigación
PMDTA has been reported to have potential applications in various fields of scientific research. One of the areas where PMDTA has been extensively studied is in the field of medicinal chemistry. PMDTA has been shown to exhibit antitumor activity against different cancer cell lines. It has also been reported to have antibacterial and antifungal activity. In addition, PMDTA has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
5-[(5-phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c13-11-15-16-12(19-11)18-7-10-14-6-9(17-10)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDVKHINKQAKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

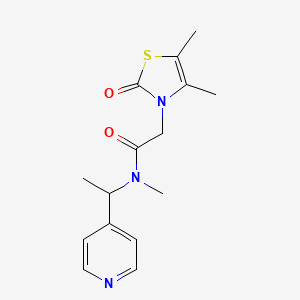
![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)
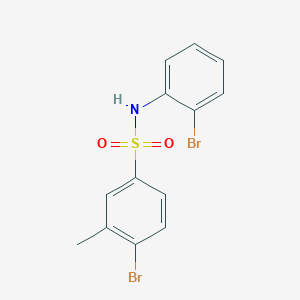
![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)
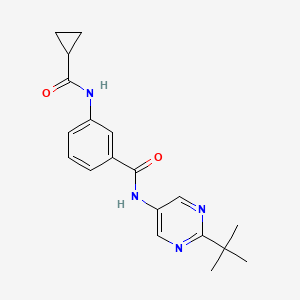

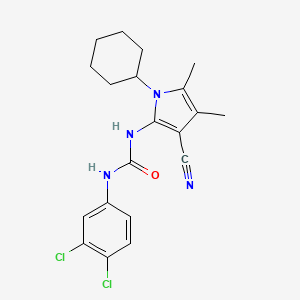
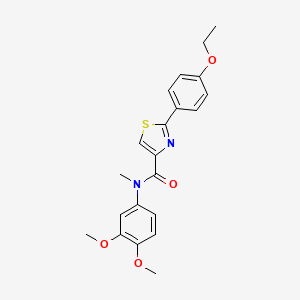
![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
